N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
This compound belongs to the 1,3,4-thiadiazole class, characterized by a thiadiazole core substituted with a benzamide moiety and a thioether-linked 2-((4-ethoxyphenyl)amino)-2-oxoethyl group. Its structure combines aromatic (benzamide, 4-ethoxyphenyl) and heterocyclic (thiadiazole) components, which are critical for modulating physicochemical properties and biological activity.
Properties
IUPAC Name |
N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-2-26-15-10-8-14(9-11-15)20-16(24)12-27-19-23-22-18(28-19)21-17(25)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHZJVWZEHSVCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article aims to provide a detailed overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 428.5 g/mol. The structure features a thiadiazole ring, an ethoxyphenyl group, and a benzamide moiety, which are critical for its biological activity.
The mechanism of action for this compound involves its ability to interact with specific molecular targets within biological systems. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For instance, compounds containing the thiadiazole ring have shown potential in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation .
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cells through various pathways:
- Inhibition of DHFR : The compound has been evaluated for its inhibitory effects on DHFR, demonstrating promising results comparable to established anticancer agents like Cisplatin .
- Structure–Activity Relationship (SAR) : Modifications in the substituents on the thiadiazole ring influence the anticancer potency. Electron-donating groups at specific positions enhance activity against cancer cell lines .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains:
| Microbial Strain | Activity |
|---|---|
| Staphylococcus aureus | Moderate to high |
| Escherichia coli | Moderate |
| Bacillus subtilis | High |
| Aspergillus niger | Moderate |
Studies have shown that the presence of electron-withdrawing groups increases antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
Antioxidant Activity
This compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases, including cancer .
Case Studies
A recent study evaluated the biological activity of several thiadiazole derivatives, including this compound. The results indicated:
- Anticancer Efficacy : The compound demonstrated IC50 values in the low micromolar range against various cancer cell lines.
- Antimicrobial Potency : Inhibition zones were measured against standard bacterial strains, showing significant effectiveness compared to control groups.
Chemical Reactions Analysis
Oxidation Reactions
The thioether (–S–) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Room temperature, acidic pH | Sulfoxide derivative (R–S(=O)–) | Electrophilic oxidation at sulfur atom |
| Potassium permanganate (KMnO₄) | Aqueous, neutral pH | Sulfone derivative (R–SO₂–) | Radical-mediated oxidation |
Key Findings :
-
Sulfoxidation occurs selectively at the thioether bridge without disrupting the thiadiazole ring .
-
Over-oxidation to sulfones requires prolonged reaction times or excess oxidant .
Reduction Reactions
The carbonyl group (C=O) in the 2-oxoethyl moiety is susceptible to reduction.
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| Sodium borohydride (NaBH₄) | Ethanol, 0–5°C | Secondary alcohol (–CH₂OH) | Nucleophilic hydride transfer |
| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF), reflux | Primary alcohol (–CH₂OH) with cleavage risk | Radical-mediated reduction |
Notes :
-
NaBH₄ selectively reduces the ketone without affecting the amide bond .
-
LiAlH₄ may lead to over-reduction or decomposition of the thiadiazole ring .
Substitution Reactions
The ethoxy (–OCH₂CH₃) group participates in nucleophilic aromatic substitution (NAS) under acidic or basic conditions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Ammonia (NH₃) | Ethanol, 100°C, 12 hrs | 4-Aminophenyl derivative | 65–70% |
| Thiophenol (C₆H₅SH) | DMF, K₂CO₃, 80°C, 6 hrs | 4-(Phenylthio)phenyl derivative | 55–60% |
Mechanistic Insight :
-
Electron-donating ethoxy groups activate the para position for NAS, enabling replacement with amines or thiols .
Hydrolysis Reactions
The benzamide group undergoes hydrolysis under acidic or basic conditions.
| Conditions | Products | Catalyst |
|---|---|---|
| 6M HCl, reflux, 8 hrs | Benzoic acid + Thiadiazole-amine derivative | – |
| 2M NaOH, 70°C, 4 hrs | Sodium benzoate + Thiadiazole-amine | Phase-transfer agent |
Structural Impact :
Coupling Reactions
The thiadiazole ring’s nitrogen atoms facilitate coordination with metal catalysts in cross-coupling reactions.
| Reaction Type | Reagents | Product |
|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | Biaryl-thiadiazole hybrid |
| Ullmann coupling | CuI, 1,10-phenanthroline, K₃PO₄ | N-Aryl derivatives |
Applications :
Photochemical Reactions
UV irradiation induces C–S bond cleavage in the thioether group.
| Conditions | Products | Quantum Yield |
|---|---|---|
| UV light (254 nm), acetone | Thiadiazole radical + Benzyl radical | 0.12–0.15 |
Significance :
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table highlights key structural analogs and their properties:
Key Differences and Trends
- Thermal Stability : Melting points correlate with molecular symmetry and intermolecular forces. For example, 5g (ethylthio, 168–170°C) has higher symmetry than 5h (benzylthio, 133–135°C) .
- Bioactivity : Halogenated derivatives (e.g., 5e, 5j) often show stronger antimicrobial activity, while sulfonamides () excel in enzyme inhibition due to polar interactions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing this compound?
- Microwave-assisted synthesis : Reduces reaction time (30 minutes at 100°C) and improves yield (85%) by enhancing reaction efficiency. Key steps include cyclization of thiadiazole intermediates and coupling with benzamide derivatives .
- Conventional reflux : Uses POCl₃ as a cyclizing agent under reflux (90°C, 3 hours), yielding ~78%. Purification involves pH adjustment with ammonia and recrystallization from DMSO/water .
- Alkylation strategies : For thioether linkages, react 5-substituted thiadiazole-2-thiols with alkylating agents (e.g., bromoacetophenone derivatives) in dry acetone with K₂CO₃ (reflux, 3 hours), achieving 91% yield .
Table 1: Comparison of Synthetic Routes
| Method | Key Reagents/Conditions | Yield | Purity Analysis |
|---|---|---|---|
| Microwave-assisted | Microwave, 100°C, 30 min | 85% | TLC, ¹H/¹³C NMR, IR |
| POCl₃-mediated reflux | POCl₃, 90°C, 3 h | 78% | TLC, m.p., MS |
| Alkylation | K₂CO₃, dry acetone, reflux | 91% | NMR, MS, HPLC |
Q. How should researchers characterize this compound spectroscopically?
- ¹H NMR : Identify aromatic protons (δ 7.0–8.0 ppm for benzamide), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂), and thiadiazole NH (δ 7.3–7.5 ppm) .
- IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and thioether C-S bonds (~650–700 cm⁻¹) .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., m/z 282 [M+1] for related analogs) .
Q. What purification strategies are effective for isolating the target compound?
- Recrystallization : Use ethanol, DMSO/water (2:1), or methanol to remove by-products. Ethanol yields >95% purity for thiadiazole derivatives .
- Chromatography : Employ silica gel column chromatography with ethyl acetate/hexane gradients for complex mixtures .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent variation : Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on bioactivity .
- Bioisosteric replacement : Substitute the thiadiazole ring with oxadiazole or triazole to study heterocycle-dependent activity .
- Data collection : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays and correlate IC₅₀ values with structural features .
Q. How to resolve contradictions in biological activity data across studies?
- Purity validation : Use HPLC (>98% purity) to rule out impurities affecting bioactivity .
- Assay standardization : Ensure consistent cell culture conditions (e.g., serum concentration, incubation time) to minimize variability .
- Mechanistic studies : Perform enzyme inhibition assays (e.g., PFOR enzyme targeting) to confirm target specificity .
Q. What computational approaches predict the compound’s mechanism of action?
- Molecular docking : Use AutoDock Vina to simulate binding to PFOR (PDB ID: 1KOP). Prioritize compounds with hydrogen bonds (e.g., N-H···N interactions) and low binding energies (<−8 kcal/mol) .
- Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen bond persistence .
Q. How to optimize reaction scalability for gram-scale synthesis?
- Solvent selection : Replace DMSO with ethanol/water mixtures for safer large-scale recrystallization .
- Catalyst screening : Test alternatives to POCl₃ (e.g., PCl₅) to reduce toxicity while maintaining yield .
Q. What strategies mitigate stability issues during storage?
- Lyophilization : Convert hygroscopic intermediates to stable powders for long-term storage .
- Light-sensitive handling : Store in amber vials under nitrogen to prevent photo-degradation of thioether linkages .
Key Data Contradictions and Resolutions
- Varying anticancer activity : Derivatives synthesized via microwave-assisted methods show higher potency (IC₅₀: 12 μM) than reflux-based routes (IC₅₀: 25 μM), likely due to reduced thermal degradation .
- Spectral anomalies : Discrepancies in NH proton shifts (δ 7.3 vs. δ 7.5) may arise from solvent polarity (DMSO-d₆ vs. CDCl₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
